![molecular formula C19H23BO3 B2419244 Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol CAS No. 857934-86-2](/img/structure/B2419244.png)
Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a chemical compound with the molecular formula C12H17BO3 . It has a molecular weight of 220.075 g/mol .
Synthesis Analysis
A common method for preparing this compound involves reacting hydrogen tetramethyl borate with bromobenzene . The specific reaction conditions can be adjusted according to experimental requirements .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The InChI Key for this compound is BICZJRAGTCRORZ-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is often used in Suzuki coupling reactions under platinum catalysis to synthesize various types of organic compounds, such as heterocyclic compounds and drug molecules .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.1±0.1 g/cm³ . The boiling point is 434.3±28.0 °C at 760 mmHg . It has a molar refractivity of 91.9±0.5 cm³ .Scientific Research Applications
Synthesis and Characterization
The compound Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol and its derivatives have been extensively studied for their synthesis and structural properties. Huang et al. (2021) delved into the synthesis of boric acid ester intermediates with benzene rings, focusing on a three-step substitution reaction. They confirmed the structures through various spectroscopic techniques, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Moreover, they utilized X-ray diffraction for crystallographic and conformational analyses and employed density functional theory (DFT) to calculate molecular structures. The studies emphasized the correlation between the structures optimized by DFT and the crystal structures determined by single crystal X-ray diffraction, along with analyzing molecular electrostatic potential and frontier molecular orbitals through DFT (Huang et al., 2021).
Advanced Applications
Sensor Technology and Detection of Peroxides
The compound has notable applications in sensor technology, particularly in detecting hydrogen peroxide. Fu et al. (2016) synthesized 4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)benzaldehyde (OTB) and its imine derivatives (OTBXAs), which exhibited fast deboronation velocity in H2O2 vapor compared with OTB. They reported that the complete reaction time of a specific derivative was shortened significantly, showcasing a response time of seconds. Remarkably, the detection limit for H2O2 vapor was as low as 4.1 parts per trillion (ppt), and this approach was considered a general method to enhance the sensing performance of borate to hydrogen peroxide vapor by introducing an imine into an aromatic borate molecule through a solid/vapor reaction (Fu et al., 2016).
Safety and Hazards
When handling this compound, appropriate protective equipment such as gloves and glasses should be worn . Direct contact with skin and eyes should be avoided. If contact occurs, the area should be rinsed immediately with plenty of water and medical help should be sought . This compound should be kept away from flammable materials and sources of heat .
Future Directions
Phenylboronic esters, such as this compound, are widely used in biology, organic synthesis, catalysis, and crystal engineering . They have been used in the synthesis of anti-cancer drugs and in the glycosylation of insulin . Future research may explore new applications and synthesis methods for these versatile compounds.
Mechanism of Action
Mode of Action
Based on its structure, it can be inferred that it may participate in organic reactions such as the suzuki-miyaura cross-coupling reaction .
Action Environment
It’s worth noting that it is stable under normal temperatures and pressures but may decompose under high temperature or when mixed with oxidizing agents .
properties
IUPAC Name |
phenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)17(21)14-8-6-5-7-9-14/h5-13,17,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGUGSQWEASZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

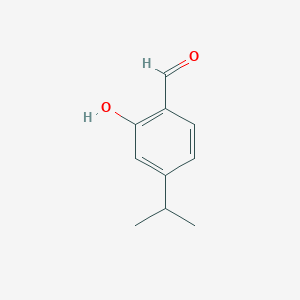
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2419163.png)

![2-Acetylspiro[3.3]heptane](/img/structure/B2419165.png)
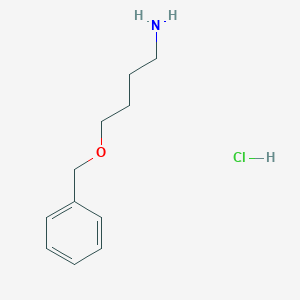
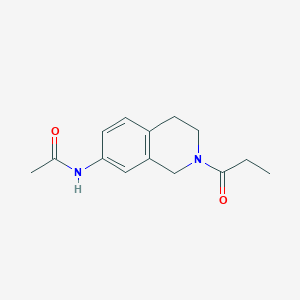
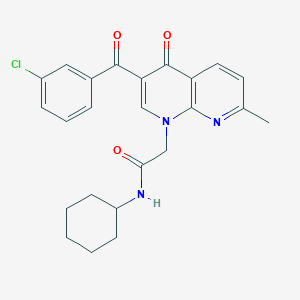
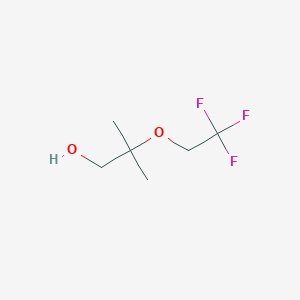
![2-methoxy-4-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2419178.png)
![Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2419179.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide](/img/structure/B2419180.png)
![3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2419181.png)
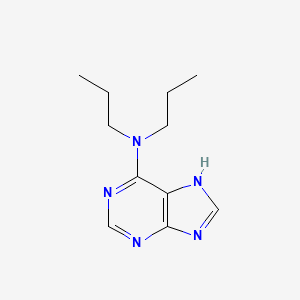
![N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2419184.png)